Boc-L-Ala-OH-3-13C (CAS 201740-79-6) is a selectively isotopically labeled, N-tert-butoxycarbonyl (Boc) protected amino acid derivative utilized primarily in solid-phase peptide synthesis (SPPS). By featuring a ≥99 atom % 13C enrichment specifically at the C3 methyl position, this compound serves as a highly sensitive NMR probe for structural biology and protein dynamics . The Boc protecting group ensures compatibility with established HF-cleavage or in situ neutralization SPPS protocols, making it a critical precursor for synthesizing site-specifically labeled peptides where high isotopic purity and defined stereochemistry are required for downstream analytical reproducibility.
Generic substitution of Boc-L-Ala-OH-3-13C fails across multiple procurement dimensions. Replacing it with unlabeled Boc-L-Ala-OH deprives researchers of the 13C-methyl NMR probe, rendering multidimensional correlation spectroscopy of large proteins impossible due to the low 1.1% natural abundance of 13C [1]. Substituting with uniformly labeled Boc-L-Ala-OH-13C3 introduces 13C-13C scalar couplings that cause severe line broadening and spectral overlap. Furthermore, swapping to the Fmoc-protected equivalent (Fmoc-L-Ala-OH-3-13C) fundamentally alters the synthesis strategy; Fmoc chemistry is often incompatible with the direct synthesis of peptide alpha-thioesters for Native Chemical Ligation and is highly susceptible to yield-limiting on-resin aggregation during the synthesis of hydrophobic sequences [2].
In NMR studies of high-molecular-weight proteins (>100 kDa), the natural abundance of 13C (1.1%) in unlabeled Boc-L-Ala-OH is insufficient for multidimensional correlation spectroscopy. Incorporating Boc-L-Ala-OH-3-13C introduces a highly sensitive 13CH3 probe that, when utilized in Methyl-TROSY experiments, yields sharp crosspeaks even in large complexes (e.g., 145 kDa HtpG dimers) [1]. This selective labeling overcomes the severe line broadening that renders unlabeled backgrounds uninterpretable.
| Evidence Dimension | NMR 1H-13C crosspeak sensitivity and resolution |
| Target Compound Data | High signal-to-noise ratio; sharp singlet crosspeaks in Methyl-TROSY |
| Comparator Or Baseline | Unlabeled Boc-L-Ala-OH (1.1% 13C abundance: insufficient signal) |
| Quantified Difference | ~90-fold increase in 13C nuclei density at the target methyl site |
| Conditions | High-MW protein NMR (>100 kDa), deuterated background, Methyl-TROSY acquisition |
Essential for procuring the correct precursor to enable structural and dynamic NMR studies of large protein complexes where standard labeling fails.
While uniformly labeled Boc-L-Ala-OH-13C3 provides multiple NMR-active nuclei, it introduces one-bond 13C-13C scalar couplings (J_CC ~35 Hz) that split the methyl resonance into multiplets, reducing both peak height and resolution. Boc-L-Ala-OH-3-13C isolates the 13C label at the methyl position, eliminating homonuclear scalar coupling and yielding a single, sharp resonance per alanine residue [1]. This spectral simplicity is critical for resolving crowded regions in the 1H-13C HSQC spectra of complex proteins.
| Evidence Dimension | 13C dimension peak splitting (J-coupling) |
| Target Compound Data | Singlet resonance (0 Hz homonuclear splitting) |
| Comparator Or Baseline | Boc-L-Ala-OH-13C3 (Multiplet splitting, J_CC ~35 Hz) |
| Quantified Difference | 100% elimination of 13C-13C scalar coupling at the methyl site |
| Conditions | Multidimensional heteronuclear NMR spectroscopy |
Prevents signal overlap and sensitivity loss in crowded NMR spectra, making it the preferred choice over uniformly labeled analogs for large proteins.
For highly hydrophobic or aggregation-prone peptide sequences (e.g., amyloidogenic peptides), Fmoc-SPPS often suffers from incomplete deprotection and sequence truncation. Utilizing Boc-L-Ala-OH-3-13C within a Boc-SPPS strategy leverages repetitive trifluoroacetic acid (TFA) treatments, which disrupt on-resin secondary structures. Comparative syntheses of difficult sequences demonstrate that Boc chemistry maintains >98% coupling efficiencies where Fmoc strategies typically experience significant yield drops due to aggregation .
| Evidence Dimension | Coupling efficiency in difficult hydrophobic sequences |
| Target Compound Data | >98% coupling efficiency via Boc-SPPS in situ neutralization |
| Comparator Or Baseline | Fmoc-L-Ala-OH-3-13C (Prone to significant yield reduction due to on-resin aggregation) |
| Quantified Difference | Substantially higher crude purity and yield for aggregation-prone sequences |
| Conditions | Solid-phase peptide synthesis of highly hydrophobic sequences (e.g., poly-Val/Ala tracts) |
Justifies the procurement of the Boc-protected isotope over the Fmoc equivalent when synthesizing structurally difficult or aggregating peptides.
Chemical synthesis of large proteins often relies on Native Chemical Ligation (NCL), which requires peptide alpha-thioesters. The basic conditions (piperidine) used for Fmoc deprotection rapidly degrade thioester linkages, making direct Fmoc-SPPS of thioesters challenging. In contrast, the thioester bond is completely stable to the TFA used in Boc-SPPS [1]. Procuring Boc-L-Ala-OH-3-13C allows for the direct, high-yield incorporation of a 13C-labeled alanine into peptide thioesters without the need for complex safety-catch linkers.
| Evidence Dimension | Thioester linkage stability during N-terminal deprotection |
| Target Compound Data | Stable to TFA deprotection (direct thioester synthesis possible) |
| Comparator Or Baseline | Fmoc-L-Ala-OH-3-13C (Thioester degrades in basic piperidine deprotection) |
| Quantified Difference | Enables direct synthesis of C-terminal thioesters vs requiring specialized linker workarounds |
| Conditions | Synthesis of peptide alpha-thioesters for Native Chemical Ligation |
Provides a streamlined, high-yield synthetic route for labeled protein fragments, making the Boc derivative essential for NCL-based chemical biology.
Boc-L-Ala-OH-3-13C is the optimal precursor for synthesizing peptide alpha-thioesters required for NCL. Its compatibility with TFA deprotection allows for direct thioester generation, enabling the precise placement of a 13C-methyl probe into synthetic protein domains for downstream structural analysis [1].
For proteins exceeding 100 kDa, standard NMR labeling fails due to rapid signal relaxation. Incorporating this specific 3-13C labeled building block enables Methyl-TROSY NMR, providing the necessary sensitivity and sharp crosspeaks to map protein-protein interactions and allosteric dynamics in large assemblies [2].
When synthesizing highly hydrophobic, disease-relevant peptides (such as A-beta variants) that require site-specific NMR labels, Boc-L-Ala-OH-3-13C is preferred over its Fmoc counterpart. The Boc-SPPS workflow effectively disrupts on-resin aggregation, ensuring high coupling yields and crude purity .